molecular formula C7H5BrF2O B1380429 4-Bromo-3-(difluoromethyl)phenol CAS No. 1261513-55-6

4-Bromo-3-(difluoromethyl)phenol

Cat. No.: B1380429
CAS No.: 1261513-55-6
M. Wt: 223.01 g/mol
InChI Key: OIIMOBHFWYLZBY-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)phenol is an organic compound with the molecular formula C7H5BrF2O It is characterized by the presence of a bromine atom, two fluorine atoms, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)phenol typically involves the bromination of 3-(difluoromethyl)phenol. This can be achieved through the reaction of 3-(difluoromethyl)phenol with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler phenolic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)phenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a model compound for understanding the effects of halogenated phenols on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)phenol involves its interaction with specific molecular targets. The presence of the bromine and difluoromethyl groups enhances its reactivity and binding affinity to certain enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    4-Bromo-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Chloro-3-(difluoromethyl)phenol: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(Difluoromethyl)phenol: Lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness: 4-Bromo-3-(difluoromethyl)phenol is unique due to the combination of bromine and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and binding affinity are influenced by the presence of both halogen atoms, which can lead to enhanced performance in specific applications compared to its analogs.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMOBHFWYLZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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